molecular formula C15H30N2O3 B7152683 1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one

1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one

Cat. No.: B7152683
M. Wt: 286.41 g/mol
InChI Key: OFBXYFYDHXENDW-UHFFFAOYSA-N
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Description

1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern and the presence of both hydroxypropyl and methoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .

Properties

IUPAC Name

1-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-6-13-10-17(8-7-16(13)9-12(2)18)14(19)15(3,4)11-20-5/h12-13,18H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBXYFYDHXENDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1CC(C)O)C(=O)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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